Home > Products > Screening Compounds P122196 > Dexpramipexole dihydrochloride
Dexpramipexole dihydrochloride - 104632-27-1

Dexpramipexole dihydrochloride

Catalog Number: EVT-253469
CAS Number: 104632-27-1
Molecular Formula: C10H18ClN3S
Molecular Weight: 247.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexpramipexole dihydrochloride (DEX) is the (6R) enantiomer of pramipexole, a dopamine D2/D3 receptor agonist used to treat Parkinson's disease and restless legs syndrome. [, ] While both enantiomers demonstrate neuroprotective properties independent of dopamine receptor affinity, DEX exhibits significantly lower functional dopamine activity compared to pramipexole. [, ] This distinction allows DEX to be considered for treatment of neurodegenerative disorders at higher doses without the limiting factor of dopamine-receptor mediated side effects. [] DEX has been investigated as a potential therapeutic agent for conditions such as amyotrophic lateral sclerosis (ALS), multiple sclerosis, hypereosinophilic syndromes (HES), and stroke. [, , , , ]

Mechanism of Action
  • Mitochondrial Protection: DEX demonstrates the ability to sustain mitochondrial function and energy production. [, ] It achieves this by binding to the F1Fo ATP synthase, a key enzyme in mitochondrial ATP synthesis, leading to increased ATP production. [] This protective effect helps to mitigate mitochondrial impairment and ATP depletion observed in conditions like sepsis-associated encephalopathy (SAE). []

  • Suppression of Pyroptosis and Apoptosis: Studies show that DEX inhibits both the NLRP3 inflammasome-caspase-1-dependent pyroptosis pathway and the cytochrome c-caspase-3-dependent apoptosis pathway. [] This dual inhibition of programmed cell death pathways contributes to its neuroprotective effects.

  • Anti-Inflammatory Effects: DEX treatment has been shown to attenuate neuroinflammation in models of SAE, likely through its modulation of mitochondrial function and suppression of cell death pathways. []

  • Reduction of Ferroptosis: Research indicates that DEX decreases iron and reactive oxygen species (ROS) deposition in the brain following intracerebral hemorrhage (ICH), effectively inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] This inhibition of ferroptosis contributes to the attenuation of white matter injury and subsequent improvement in motor function recovery after ICH. []

  • Sodium Channel Blockade: DEX exhibits the ability to block Nav1.8 sodium channels, which are preferentially expressed by peripheral nociceptors. [] This blocking action on Nav1.8 channels contributes to its analgesic effects in various pain models, including inflammatory, visceral, and neuropathic pain. []

  • Eosinophil Reduction: While the precise mechanism remains unclear, DEX has demonstrated a consistent ability to decrease blood and tissue eosinophil counts in clinical trials and experimental settings. [, , ] This effect has been observed in patients with hypereosinophilic syndromes (HES) and is thought to be potentially mediated through an effect on eosinophil maturation within the bone marrow. []

Physical and Chemical Properties Analysis

7.2 Sepsis-Associated Encephalopathy (SAE): Studies indicate that DEX ameliorates cognitive deficits in a mouse model of SAE. [] This neuroprotective effect is attributed to its ability to protect mitochondria, suppress pyroptosis and apoptosis, and reduce neuroinflammation. []

7.3 Intracerebral Hemorrhage (ICH): Research demonstrates that DEX treatment attenuates white matter injury and facilitates locomotion and motor coordination recovery after ICH. [] This therapeutic effect is linked to its ability to reduce ferroptosis by decreasing iron and ROS deposition at the injury site. []

7.4 Multiple Sclerosis (MS): Preliminary studies suggest that DEX may delay disease progression in a mouse model of progressive multiple sclerosis. [] Further research is necessary to confirm these findings and explore its therapeutic potential in MS patients.

7.5 Hypereosinophilic Syndromes (HES): Clinical trials have shown that DEX effectively depletes blood and tissue eosinophils in patients with HES. [, ] This effect allows for glucocorticoid reduction or cessation in some patients, providing a potential steroid-sparing treatment option. [, ]

7.6 Pain Management: Research indicates that DEX provides analgesia in various nociceptive and neuropathic pain models, highlighting its potential as a pain management therapeutic. [] This effect is attributed to its ability to selectively block Nav1.8 sodium channels in peripheral nociceptors. []

7.7 Stroke: DEX has shown promise in preclinical studies investigating its ability to improve bioenergetics and outcomes in experimental stroke models. [] Further research is required to translate these findings to clinical settings.

Future Directions
  • Biomarkers for Treatment Response: Identifying reliable biomarkers that predict treatment response to DEX will be crucial for optimizing its clinical application. Research suggests that creatinine loss may correlate with disease progression in ALS and could be explored as a potential biomarker. []

  • Drug Delivery Optimization: Exploring alternative drug delivery routes, such as transdermal delivery, could enhance DEX's bioavailability and therapeutic efficacy while minimizing potential side effects. []

Relevance: Pramipexole is the enantiomer of dexpramipexole dihydrochloride. [] Enantiomers are pairs of molecules that are mirror images of each other but are non-superimposable. This means that they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.

Riluzole

Compound Description: Riluzole is a benzothiazole derivative that is currently the only approved drug for treating amyotrophic lateral sclerosis (ALS). [] It offers marginal efficacy, providing limited improvements in survival without significantly impacting motor function. []

Relevance: Similar to dexpramipexole dihydrochloride, riluzole possesses a 1,3-benzothiazole (BTZ) ring, highlighting their structural similarity. [] The BTZ ring has emerged as a valuable scaffold for developing drugs targeting the central nervous system (CNS), particularly for neurodegenerative disorders like ALS. []

Mitoxantrone Dihydrochloride

Compound Description: Mitoxantrone dihydrochloride (MTX) is an FDA-approved anticancer drug. [] Studies suggest that MTX can bind to the C-terminal region of the SARS-CoV-2 non-structural protein 1 (NSP1), a potential drug target due to its role in evading the host immune system. []

Levocetirizine Dihydrochloride

Compound Description: Levocetirizine dihydrochloride is the dihydrochloride salt form of levocetirizine, the active enantiomer of cetirizine. [] It acts as a third-generation, non-sedating, selective histamine H1 receptor antagonist. [] Levocetirizine dihydrochloride is used to treat allergy symptoms and long-term hives. []

A-8034637

Compound Description: A-8034637 is a selective blocker of the Nav1.8 sodium channel. []

Relevance: The research paper indicates that dexpramipexole dihydrochloride's predicted binding pose overlaps with that of A-8034637 on the Nav1.8 channel, implying a degree of structural similarity that contributes to their shared ability to block this channel. []

Properties

CAS Number

104632-27-1

Product Name

Dexpramipexole dihydrochloride

IUPAC Name

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride

Molecular Formula

C10H18ClN3S

Molecular Weight

247.79 g/mol

InChI

InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m1./s1

InChI Key

YLOYRMPMRZXEMW-OGFXRTJISA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Synonyms

N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.